Medicinal Chemistry Applications of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold
Medicinal Chemistry Applications of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold
Executive Summary
The 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern drug discovery, particularly within the realm of kinase inhibition. Structurally isomeric to the purine core of ATP, this bicyclic heteroaromatic system offers a robust template for designing Type I and Type II kinase inhibitors. Its intrinsic ability to form bidentate hydrogen bonds with the kinase hinge region, combined with the metabolic stability conferred by the pyridine ring and the specific electronic modulation of the 5-chloro substituent, makes it a cornerstone in oncology and immuno-oncology research. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold.
Chemical Structure and Properties[1][2][3][4][5][6][7][8]
Structural Architecture
The scaffold consists of a pyrazole ring fused to a pyridine ring.[1] The numbering system is critical for accurate SAR discussion.
-
Substituents:
-
C3-Methyl: Fills the hydrophobic pocket near the gatekeeper residue in kinase active sites.
-
C5-Chloro: Provides a handle for cross-coupling (e.g., Suzuki-Miyaura) and modulates the pKa of the pyridine nitrogen, enhancing metabolic stability and lipophilicity.
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N1-H: Acts as a hydrogen bond donor to the hinge region (e.g., Glu residue).
-
N7: Acts as a hydrogen bond acceptor from the hinge region (e.g., backbone NH).
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Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Significance |
| MW | 167.59 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| cLogP | 1.8 - 2.1 | Good membrane permeability; allows room for polar appendages. |
| H-Bond Donors | 1 (NH) | Critical for hinge binding. |
| H-Bond Acceptors | 2 (N) | Interaction with solvent or protein backbone. |
| PSA | ~28 Ų | High oral bioavailability potential. |
Synthetic Strategies
The synthesis of the 5-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine core generally follows two major retrosynthetic disconnections: Fusion of the Pyridine Ring (Method A) or Fusion of the Pyrazole Ring (Method B).
Method A: Condensation of 5-Aminopyrazoles (Preferred)
This route is highly convergent and allows for the pre-installation of the C3-methyl group.
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Starting Material: 5-Amino-3-methylpyrazole.[4]
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Reagent: 2-Chloromalonaldehyde (or a synthetic equivalent like 2-chloro-3-oxopropanoate esters, though the latter yields the pyridinone which requires aromatization).
-
Mechanism: Michael addition followed by cyclocondensation.
Method B: Cyclization of Functionalized Pyridines
This route is useful when the pyridine core with complex substitution at C5 is readily available.
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Starting Material: 2,5-Dichloro-3-acetylpyridine.
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Mechanism: SNAr displacement of the 2-chloro group by hydrazine, followed by intramolecular condensation with the acetyl group.
Detailed Protocol: Synthesis of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Based on optimized procedures for pyrazolopyridines (e.g., Method B adaptation).
Reagents: 2,5-Dichloro-3-acetylpyridine (1.0 equiv), Hydrazine hydrate (5.0 equiv), Ethanol (0.5 M).
Step-by-Step Methodology:
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Charge: To a dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloro-3-acetylpyridine (10 mmol, 1.90 g) and absolute ethanol (20 mL).
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Addition: Dropwise add hydrazine hydrate (50 mmol, 2.4 mL, 64% solution) at room temperature. Caution: Exothermic reaction.
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Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes) or LC-MS.
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Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
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Isolation: Pour the mixture into ice-cold water (100 mL). Stir for 15 minutes. Filter the precipitate under vacuum.
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Purification: Wash the filter cake with cold water (2 x 20 mL) and minimal cold ethanol. Recrystallize from ethanol/water if necessary.
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Yield: Expect 75–85% yield of a pale yellow/off-white solid.
Medicinal Chemistry & SAR
The 5-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a versatile template. The following diagram illustrates the key vectors for optimization.
Caption: SAR Map highlighting the functional vectors of the scaffold. N1 and C5 are the primary sites for diversification.
Key Interactions
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Hinge Binding: The N1-H and N7 form a donor-acceptor pair that mimics the Adenine of ATP, binding to the kinase hinge region (e.g., Valine, Alanine backbone).
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Gatekeeper Compatibility: The C3-methyl group is small enough to fit kinases with small-to-medium gatekeeper residues (e.g., Threonine in T315, Methionine in T790M).
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Halogen Bonding: The C5-chloro substituent can engage in halogen bonding interactions with carbonyl oxygens in the binding pocket or fill a lipophilic cleft.
Therapeutic Applications (Case Studies)
Case Study 1: TRK Inhibitors (Oncology)
Tropomyosin Receptor Kinases (TRKA/B/C) are drivers in various cancers via NTRK gene fusions.
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Application: Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been designed to overcome resistance to first-generation inhibitors like Larotrectinib.
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Mechanism: The scaffold binds in the ATP pocket. Substitution at C5 (via Suzuki coupling) with a substituted phenyl or heteroaryl group extends into the hydrophobic back-pocket, enhancing affinity.
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Key Result: Compound C03 (Reference 1.[8]4) showed IC50 = 56 nM against TRKA and selectivity over FAK and PLK4.
Case Study 2: TBK1 Inhibitors (Immuno-oncology)
TANK-binding kinase 1 (TBK1) is a key node in innate immunity.
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Application: Optimization of the scaffold led to Compound 15y , a potent TBK1 inhibitor (IC50 = 0.2 nM).
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Optimization: The 5-chloro group was critical. Replacing it with hydrogen led to loss of potency, while replacing with larger groups affected the tilt of the molecule in the active site.
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Outcome: Improved selectivity against the closely related IKK
.
Case Study 3: Antibacterial Hybrids
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Application: Molecular hybrids of pyrazolo[3,4-b]pyridine and 1,2,3-triazoles.[9]
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Target: Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.
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Strategy: The scaffold acts as the core recognition element, while the triazole arm (attached at N1 or C5) penetrates the bacterial cell wall or binds to bacterial gyrase.
Experimental Protocol: In Vitro Kinase Assay (TRKA)
Objective: Determine the IC50 of a 5-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine derivative against TRKA.
Materials:
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Recombinant Human TRKA Kinase Domain.
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Substrate: Poly(Glu, Tyr) 4:1.
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ATP (10
M, near Km). - P-ATP or ADP-Glo™ Reagent (Promega).
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Test Compound (dissolved in DMSO).
Workflow:
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Preparation: Dilute TRKA enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Mix enzyme (2 nM final) with Test Compound (serial dilutions, 1 nM to 10
M) in a 384-well plate. Incubate for 15 min at RT to allow equilibrium binding. -
Reaction Start: Add ATP/Substrate mix. Final volume 10
L. -
Reaction: Incubate at RT for 60 minutes.
-
Detection (ADP-Glo):
-
Add 10
L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
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Analysis: Plot RLU vs. log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.
References
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
-
Molecular Hybrids of Pyrazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
